molecular formula C20H25NO6S B1663462 PPAR agonist 1

PPAR agonist 1

Numéro de catalogue: B1663462
Poids moléculaire: 407.5 g/mol
Clé InChI: HFRCAKXUSHNVLY-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Peroxisome proliferator-activated receptor agonist 1 is a compound that acts upon the peroxisome proliferator-activated receptor. These receptors are nuclear hormone receptors that play a crucial role in regulating gene expression related to energy metabolism, cellular development, and differentiation. Peroxisome proliferator-activated receptor agonist 1 is used in the treatment of metabolic syndrome, primarily for lowering triglycerides and blood sugar levels .

Méthodes De Préparation

The synthesis of peroxisome proliferator-activated receptor agonist 1 involves several steps. The synthetic routes typically include the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Peroxisome proliferator-activated receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Applications in Metabolic Disorders

PPAR agonists are extensively studied for their role in managing metabolic disorders, particularly:

Diabetes Management

PPARγ agonists, such as thiazolidinediones (TZDs), have been shown to enhance insulin sensitivity and improve glycemic control in type 2 diabetes patients. A meta-analysis indicated that these agents significantly reduce fasting blood glucose levels and HbA1c, demonstrating their efficacy in diabetes management .

Obesity Treatment

Research indicates that PPARγ activation promotes adipogenesis and enhances lipid storage, which can be beneficial in obesity management by improving metabolic parameters. Studies have shown that natural product agonists can improve metabolic outcomes in diabetic animal models with fewer side effects compared to synthetic TZDs .

Cardiovascular Health

PPARγ agonists have been linked to cardiovascular benefits through their anti-inflammatory properties and effects on lipid metabolism. For instance, pioglitazone has been shown to reduce palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in macrophages, potentially lowering cardiovascular risk .

Cancer Research

Recent studies suggest that PPARγ agonists may possess antitumor effects across various cancer types. Evidence from in vitro studies indicates that both synthetic and natural PPARγ agonists can inhibit tumor growth by modulating cell cycle regulation and apoptosis pathways .

Neurological Applications

Research has highlighted the role of PPARγ in neuroinflammation and neuroprotection. Agonists like rosiglitazone have been shown to reduce microglial activation and pro-inflammatory cytokine production in models of neuroinflammatory diseases . This suggests potential therapeutic avenues for conditions such as multiple sclerosis or Alzheimer's disease.

Clinical Trials

A series of randomized controlled trials (RCTs) have demonstrated the safety and efficacy of PPAR agonists in patients with primary biliary cholangitis (PBC). These trials reported significant improvements in biochemical markers such as alkaline phosphatase (ALP) levels among patients treated with PPAR agonists compared to placebo .

Animal Models

In animal studies, PPARγ agonists have been shown to mitigate obesity-related complications by improving insulin sensitivity and reducing systemic inflammation. For example, administration of pioglitazone in obese mice resulted in enhanced beta-cell function and prevention of diabetes onset .

Data Table: Summary of Key Findings on PPAR Agonist Applications

Application AreaKey FindingsReferences
Diabetes ManagementReduces fasting blood glucose; improves HbA1c ,
Obesity TreatmentEnhances lipid storage; improves metabolic parameters ,
Cardiovascular HealthReduces ER stress; lowers cardiovascular risk
Cancer ResearchInhibits tumor growth; modulates apoptosis
Neurological ApplicationsReduces neuroinflammation; promotes neuroprotection

Mécanisme D'action

Peroxisome proliferator-activated receptor agonist 1 exerts its effects by binding to the peroxisome proliferator-activated receptor, which then forms a heterodimer with the retinoid X receptorThe molecular targets and pathways involved include genes related to lipid metabolism, glucose homeostasis, and inflammation .

Comparaison Avec Des Composés Similaires

Peroxisome proliferator-activated receptor agonist 1 is unique in its high selectivity and potency compared to other similar compounds. Similar compounds include other peroxisome proliferator-activated receptor agonists such as fibrates and thiazolidinediones. These compounds also target peroxisome proliferator-activated receptors but may have different safety profiles and clinical outcomes .

Activité Biologique

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism, inflammation, and cellular differentiation. Among the PPAR family, PPARγ is particularly significant due to its role in insulin sensitivity and adipogenesis. This article focuses on the biological activity of PPAR agonist 1, exploring its mechanisms, effects, and potential therapeutic applications.

PPAR agonists, including this compound, primarily exert their effects by binding to PPAR receptors, leading to the activation of transcriptional programs that modulate metabolic processes. The binding of an agonist to PPAR induces a conformational change that allows the receptor to recruit coactivators and initiate gene transcription. This process is crucial for regulating lipid metabolism and glucose homeostasis.

Key Mechanisms Include:

  • Alteration of Fatty Acid Metabolism: PPAR agonists enhance the uptake and utilization of nonesterified fatty acids (NEFA) in tissues such as adipose tissue and muscle, thereby improving insulin sensitivity .
  • Regulation of Inflammatory Responses: PPARγ activation has been shown to have anti-inflammatory effects, which are beneficial in conditions like obesity and type 2 diabetes .
  • Impact on Gene Expression: Agonists can differentially modulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .

Clinical Efficacy

Research indicates that this compound demonstrates significant clinical efficacy in managing conditions such as type 2 diabetes (T2D) and metabolic syndrome. A systematic review highlighted the benefits of adding PPAR agonists to metformin therapy, showing improvements in glycemic control without significant adverse effects .

Table 1: Clinical Outcomes with PPAR Agonist Treatment

ParameterMetformin AloneMetformin + PPAR AgonistMean Difference (MD)
HbA1c (%)BaselineReduced-0.53% (95% CI: -0.67, -0.38)
Fasting Insulin (pmol/L)BaselineReduced-19.83 (95% CI: -29.54, -10.13)
HOMA-IRBaselineReduced-1.26 (95% CI: -2.16, -0.37)

Case Studies

  • Study on Tesaglitazar : A dual PPARα/γ agonist demonstrated improvements in insulin sensitivity and lipid profiles in patients with T2D over a one-year treatment period. Patients exhibited significant reductions in liver steatosis and inflammation .
  • Long-term Effects : In a cohort study involving patients treated with pioglitazone (a PPARγ agonist), significant improvements were noted in glycemic control and reduction of cardiovascular risk factors after one year .

Safety Profile

While PPAR agonists provide substantial benefits, they are also associated with certain adverse effects. Notably, some compounds have been linked to weight gain and fluid retention due to their action on adipose tissue . Recent studies emphasize the importance of selective modulation to minimize these side effects while retaining therapeutic efficacy.

Table 2: Adverse Effects Associated with PPAR Agonists

Adverse EffectFrequencyComments
Weight GainCommonParticularly with full agonists
EdemaModerateObserved with certain dual agonists
Cardiovascular EventsRareRisk associated with specific agents

Future Directions

The development of selective PPAR modulators aims to enhance therapeutic efficacy while reducing side effects associated with traditional full agonists. Research continues into identifying compounds that can selectively activate specific PPAR subtypes or modulate their activity through different cofactor interactions .

Propriétés

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCAKXUSHNVLY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PPAR agonist 1
Reactant of Route 2
PPAR agonist 1
Reactant of Route 3
PPAR agonist 1
Reactant of Route 4
PPAR agonist 1
Reactant of Route 5
Reactant of Route 5
PPAR agonist 1
Reactant of Route 6
Reactant of Route 6
PPAR agonist 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.